![molecular formula C10H11F3O B2787894 (2R)-2-[3-(Trifluoromethyl)phenyl]propan-1-ol CAS No. 2222328-02-9](/img/structure/B2787894.png)
(2R)-2-[3-(Trifluoromethyl)phenyl]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-[3-(Trifluoromethyl)phenyl]propan-1-ol, commonly known as TFMP, is a chiral alcohol compound that has been extensively studied for its various applications in scientific research. It is a versatile compound that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of TFMP involves the reduction of the carbonyl group in the presence of a chiral catalyst, resulting in the formation of the chiral alcohol compound. The chiral catalyst plays a crucial role in the reaction, as it determines the stereochemistry of the product. The reaction can be carried out under mild conditions, and the product can be obtained in high yields and enantiomeric excess.
Biochemical and Physiological Effects
TFMP has been studied for its biochemical and physiological effects, including its potential as an anti-inflammatory agent, antioxidant, and neuroprotective agent. Studies have shown that TFMP exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and reducing the expression of inflammatory genes. It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, TFMP has been shown to have neuroprotective effects by protecting neurons from oxidative stress and reducing inflammation in the brain.
Advantages and Limitations for Lab Experiments
TFMP has several advantages for lab experiments, including its high enantiomeric excess, high yield, and mild reaction conditions. It is also a versatile compound that can be used as a chiral building block for the synthesis of various biologically active compounds. However, one of the limitations of TFMP is its high cost, which can limit its use in large-scale experiments.
Future Directions
There are several future directions for research on TFMP, including its potential application in drug discovery, asymmetric catalysis, and enantioselective reduction. Additionally, further studies are needed to explore the potential therapeutic applications of TFMP, including its potential as an anti-inflammatory, antioxidant, and neuroprotective agent. Furthermore, research is needed to develop more cost-effective methods for the synthesis of TFMP, which can increase its accessibility for large-scale experiments.
Conclusion
In conclusion, TFMP is a versatile chiral alcohol compound that has been extensively studied for its various applications in scientific research. It can be synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research. TFMP has the potential to be a valuable tool in drug discovery, asymmetric catalysis, and enantioselective reduction, and further research is needed to explore its full potential.
Synthesis Methods
The synthesis of TFMP can be achieved using various methods, including the asymmetric reduction of 3-(trifluoromethyl)acetophenone using chiral oxazaborolidine catalysts, the asymmetric reduction of 3-(trifluoromethyl)phenylpropanal using chiral phosphine catalysts, and the asymmetric reduction of 3-(trifluoromethyl)phenylpropanone using chiral imidazolidinone catalysts. The most common method involves the asymmetric reduction of 3-(trifluoromethyl)acetophenone using chiral oxazaborolidine catalysts.
Scientific Research Applications
TFMP has been extensively studied for its various applications in scientific research, including its use as a chiral building block for the synthesis of biologically active compounds, as a ligand for the synthesis of chiral metal complexes, and as a reagent for the synthesis of chiral pharmaceuticals. It has also been studied for its potential application in asymmetric catalysis, enantioselective reduction, and synthesis of chiral drugs.
properties
IUPAC Name |
(2R)-2-[3-(trifluoromethyl)phenyl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O/c1-7(6-14)8-3-2-4-9(5-8)10(11,12)13/h2-5,7,14H,6H2,1H3/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNYGSFYOGVZRS-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC(=CC=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=CC(=CC=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

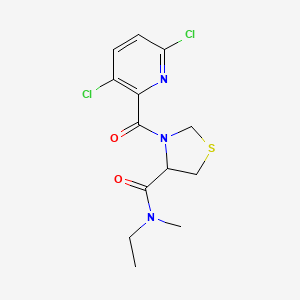

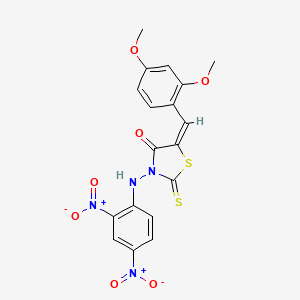
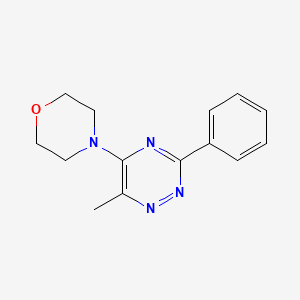
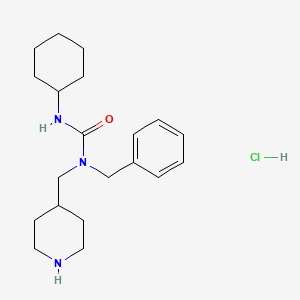
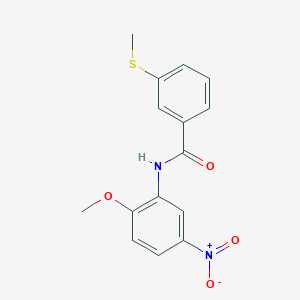
![2-[(4-chlorophenoxy)methyl]-1-(2-cyclohexylethyl)-1H-benzimidazole](/img/structure/B2787822.png)

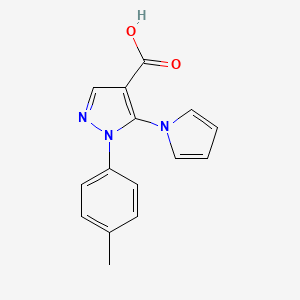
![(2E)-3-[(2,5-dimethylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2787825.png)
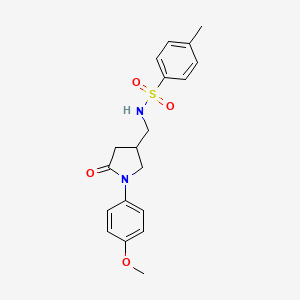
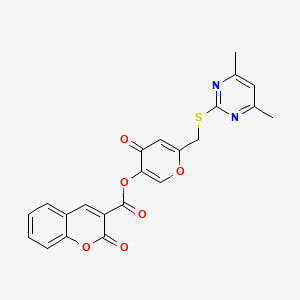
![(E)-N-[2-(3,5-Dimethylpiperidine-1-carbonyl)phenyl]-2-phenylethenesulfonamide](/img/structure/B2787833.png)
![3-[5-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B2787834.png)